1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Description
This compound features a pyridazine core substituted with a furan-2-yl group at position 6, a piperidine ring at position 3 (linked via a carboxamide group), and a 2-methoxy-5-(trifluoromethyl)phenyl substituent on the amide nitrogen. The pyridazine scaffold is a heterocyclic aromatic system known for its role in kinase inhibition and CNS-targeting therapeutics. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions.
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c1-31-18-8-6-15(22(23,24)25)12-17(18)26-21(30)14-4-2-10-29(13-14)20-9-7-16(27-28-20)19-5-3-11-32-19/h3,5-9,11-12,14H,2,4,10,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDGCAHUIATCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Functionalization
The 6-position of pyridazine is activated for cross-coupling by introducing a halogen (e.g., bromine or iodine). Halogenation is typically achieved using N-bromosuccinimide (NBS) in acidic media or iodine monochloride in dichloromethane. For example, bromination of 3-aminopyridazine yields 3-bromo-6-aminopyridazine , a key intermediate.
Piperidine-3-carboxamide Synthesis
Piperidine Ring Construction
Piperidine derivatives are synthesized via cyclization of δ-amino alcohols or reductive amination of ketones . A common route involves:
- Ethyl piperidine-3-carboxylate formation through Michael addition of acrylates to β-keto esters.
- Hydrolysis of the ester to the carboxylic acid using KOH in methanol/water (40°C, 30 min).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ester hydrolysis | KOH (2.5 eq), MeOH/H₂O (3:1), 40°C, 0.5 h | 54% |
Carboxamide Formation
The carboxylic acid is activated as an acyl chloride (using SOCl₂ or oxalyl chloride) and coupled with 2-methoxy-5-(trifluoromethyl)aniline via Schotten-Baumann conditions or using EDC/HOBt in DMF.
Optimized Amidation Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Activation | SOCl₂ (2 eq), reflux, 2 h | 89% |
| Coupling | 2-methoxy-5-(trifluoromethyl)aniline (1.2 eq), Et₃N (3 eq), DCM, rt, 12 h | 68% |
Final Assembly and Purification
Coupling of Pyridazine-Furan and Piperidine-carboxamide
The two fragments are joined via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination . For SNAr:
- Base : K₂CO₃ or Cs₂CO₃ in DMF at 120°C.
- Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | Cs₂CO₃ (3 eq), DMF, 120°C, 24 h | 65% |
Purification
Crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
Analytical Characterization
Key spectroscopic data for the final compound:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, 1H, pyridazine-H), 7.85 (dd, 1H, furan-H), 7.62 (d, 1H, aryl-H), 4.32–4.18 (m, 2H, piperidine-H), 3.92 (s, 3H, OCH₃).
- MS (ESI) : m/z 462.2 [M+H]⁺.
Challenges and Optimization Strategies
- Furan Stability : The furan ring is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
- Trifluoromethyl Group Reactivity : The electron-withdrawing CF₃ group slows SNAr; higher temperatures (120–140°C) are necessary.
- Amide Racemization : Use of HOBt suppresses racemization during coupling.
Chemical Reactions Analysis
Key Steps:
-
Piperidine Ring Formation :
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The piperidine-3-carboxamide moiety is synthesized via SNAr reactions, where piperidine derivatives react with halogenated intermediates under basic conditions (e.g., N,N-diisopropylethylamine in DMF).
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Example: Reaction of 2,6-dichloropyridine with piperidine in the presence of a base yields substituted pyridinylpiperidine intermediates .
-
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Amide Bond Formation :
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The carboxamide group is introduced through coupling reactions between piperidine-3-carboxylic acid derivatives and aromatic amines (e.g., 2-methoxy-5-(trifluoromethyl)aniline).
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Activators like HATU or EDC are employed in polar aprotic solvents (DMF or DCM).
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Pyridazine-Furan Assembly :
Cross-Coupling Reactions for Functionalization
The pyridazine and furan rings are further modified using transition-metal catalysis:
Table 1: Representative Cross-Coupling Reactions
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Suzuki-Miyaura : Critical for attaching aryl/heteroaryl groups (e.g., furan) to the pyridazine core .
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Buchwald-Hartwig : Used to introduce amine functionalities to the piperidine or pyridazine moieties .
3.1. Guanylation Reactions
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Primary amines on the pyridazine or piperidine rings are converted to guanidines using thiourea derivatives under acidic conditions (e.g., HCl/EtOH) .
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Example: Reaction of 6-aminopyridazine with benzoylisothiocyanate yields N-heteroaryl thioureas, which are hydrolyzed to guanidines .
3.2. Protection/Deprotection Strategies
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N-Boc protection is employed during piperidine functionalization to prevent side reactions. Deprotection is achieved via TFA in DCM .
Purification and Characterization
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Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane or DCM/methanol is standard for isolating intermediates .
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Analytical Data :
Reactivity Insights
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Furan Ring : Susceptible to electrophilic substitution (e.g., bromination) at the 5-position due to electron-rich nature .
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Trifluoromethyl Group : Enhances metabolic stability and influences π-stacking interactions in biological targets .
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Pyridazine Core : Participates in hydrogen bonding and serves as a scaffold for further functionalization .
Scientific Research Applications
Research indicates that this compound exhibits multiple mechanisms of action:
Anticancer Activity
The compound has shown promising results in inhibiting tumor growth in various cancer models. It appears to induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death.
Anti-inflammatory Effects
In models of inflammatory diseases, this compound has been observed to reduce levels of pro-inflammatory cytokines, suggesting a potential role as an anti-inflammatory agent.
Antimicrobial Properties
Preliminary studies indicate that the compound may exhibit antimicrobial activity against certain bacterial strains, though further research is needed to confirm these findings.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound across different biological contexts:
Cancer Models
In a study involving animal models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Inflammatory Disease Models
Research conducted on murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating autoimmune conditions.
Antimicrobial Studies
A study investigating the antimicrobial effects revealed that the compound exhibited activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent. Further investigations are necessary to explore its efficacy against a broader range of pathogens.
The biological activity of this compound can be summarized as follows:
| Activity | Effect |
|---|---|
| Anticancer | Induces apoptosis and inhibits tumor growth |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
| Antimicrobial | Exhibits activity against certain bacterial strains |
Mechanism of Action
The mechanism of action of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a role in various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Evidence
The following compounds share functional or structural motifs with the target molecule, enabling comparative analysis:
Key Comparative Insights
- Heterocyclic Core: The pyridazine core in the target compound is less common in the evidence compared to pyridine or furopyridine systems. Pyridazines are associated with kinase inhibition (e.g., PDE10A inhibitors), whereas furopyridines often target metabolic enzymes or GPCRs .
Substituent Analysis :
- Trifluoromethyl Groups : Present in both the target compound and ’s furopyridine, these groups improve membrane permeability and resistance to oxidative metabolism .
- Fluorophenyl Moieties : –3 utilize fluorophenyl groups for enhanced aromatic interactions, while the target’s 2-methoxy-5-(trifluoromethyl)phenyl group may offer steric and electronic advantages in target binding .
- Piperidine vs. Piperazine : The target’s piperidine ring (pKa ~10) is less basic than the piperazine in (pKa ~9 and ~5), which could influence ionization state and blood-brain barrier penetration .
- However, its piperidine-carboxamide linkage may prioritize CNS applications over anticancer activity . The absence of halogens (e.g., chloro in ) in the target compound may reduce cytotoxicity risks but also limit DNA-intercalation mechanisms common in anticancer agents .
Research Implications and Limitations
While direct pharmacological data for the target compound are unavailable in the evidence, structural parallels to known bioactive molecules suggest testable hypotheses. For example:
- Kinase Profiling : Prioritize assays for PDE10A or EGFR inhibition, given pyridazine’s relevance to these targets.
- ADME Studies : Evaluate the trifluoromethyl group’s impact on metabolic stability using in vitro microsomal models.
Limitations : The evidence lacks explicit synthetic or biological data for the target compound, necessitating extrapolation from structural analogs.
Biological Activity
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.
Structural Overview
This compound features several key structural components:
- Furan ring : Contributes to the compound's aromatic character and may enhance its biological activity.
- Pyridazine moiety : Known for its role in various biological activities, including anticancer effects.
- Piperidine structure : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 476.56 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been screened against multiple cancer cell lines, demonstrating significant growth inhibition. The following table summarizes findings from various studies:
In vitro studies have shown that the compound can induce cell cycle arrest and promote apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Preliminary evaluations indicate effectiveness against various bacterial strains, including Staphylococcus aureus and MRSA. The following table illustrates its Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics:
| Pathogen | MIC (μg/mL) | Control (Isoniazid) |
|---|---|---|
| Staphylococcus aureus | 16 | 0.25 |
| MRSA | 32 | 10 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, key insights include:
- VEGFR-2 Inhibition : The compound has shown promising results in inhibiting VEGFR-2, a critical target in cancer therapy that promotes angiogenesis.
- Apoptosis Induction : It appears to enhance the expression of pro-apoptotic genes while downregulating anti-apoptotic factors, contributing to its anticancer efficacy.
Case Studies
A notable case study involved the synthesis and evaluation of similar pyridazine derivatives, which revealed a spectrum of biological activities ranging from anticancer to antimicrobial effects. These derivatives were subjected to extensive screening against various cell lines and pathogens, yielding promising results that support the potential of pyridazine-based compounds as versatile therapeutic agents .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, including condensation of pyridazine intermediates with furan derivatives and subsequent coupling with substituted phenylpiperidine moieties. Key steps include:
- Cyclization reactions to form the pyridazine core under controlled temperature (e.g., 60–80°C in DMF) .
- TFA-mediated deprotection and column chromatography for intermediate purification . Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water gradient) and 1H/13C-NMR to confirm structural integrity .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- 1H/13C-NMR : Assign peaks to verify substituent positions (e.g., methoxy at δ 3.8 ppm, trifluoromethyl at δ 120–125 ppm in 13C) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C22H20F3N4O3: 463.1485) .
- Elemental Analysis : Ensure stoichiometric ratios of C, H, N within ±0.4% .
Q. What structural features influence its biological activity?
- The furan-2-yl group enhances π-π stacking with hydrophobic enzyme pockets, while the trifluoromethylphenyl moiety improves metabolic stability .
- Piperidine-3-carboxamide acts as a conformational constraint, critical for target binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Systematic substitutions : Replace the furan ring with thiophene or pyrrole to assess electronic effects .
- Positional isomerism : Compare activity of 2-methoxy vs. 3-methoxy phenyl derivatives to evaluate steric impacts .
- Quantitative SAR (QSAR) models : Use logP and polar surface area to predict bioavailability improvements .
Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC50 values)?
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and buffer conditions (pH 7.4 PBS) .
- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out assay artifacts .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify primary targets .
- Cellular thermal shift assays (CETSA) : Validate target binding by measuring protein stability shifts post-treatment .
- CRISPR-Cas9 knockout models : Confirm pathway dependency (e.g., apoptosis via Bcl-2/Bax ratio modulation) .
Q. How can pharmacokinetic properties (e.g., solubility, half-life) be optimized for in vivo studies?
- Prodrug derivatives : Introduce phosphate or acetate groups to enhance aqueous solubility .
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) and modify labile sites .
Q. What computational tools predict off-target interactions or toxicity?
- Molecular docking : Use AutoDock Vina to screen against the Human Proteome Atlas for selectivity .
- ToxCast profiling : Leverage EPA’s ToxCast database to assess endocrine disruption potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
